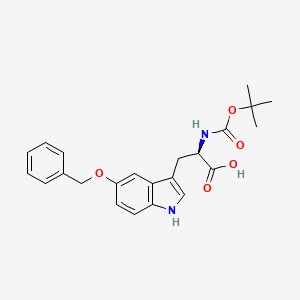
Boc-5-benzyloxy-d-tryptophan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Boc-5-benzyloxy-d-tryptophan is a derivative of tryptophan, an essential amino acid. The compound is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group and a benzyloxy substituent at the 5-position of the indole ring. This compound is primarily used in peptide synthesis and various biochemical research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The Boc group is introduced using di-tert-butyl dicarbonate under basic conditions . The benzyloxy group can be introduced via a nucleophilic substitution reaction using benzyl alcohol and a suitable activating agent .
Industrial Production Methods
Industrial production methods for Boc-5-benzyloxy-d-tryptophan are similar to laboratory-scale synthesis but are optimized for larger scales. This includes the use of continuous flow reactors and automated synthesis equipment to ensure consistent product quality and yield .
Analyse Des Réactions Chimiques
Types of Reactions
Boc-5-benzyloxy-d-tryptophan undergoes several types of chemical reactions, including:
Deprotection Reactions: Removal of the Boc group using acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Oxidation and Reduction: The indole ring can undergo oxidation and reduction reactions under specific conditions.
Substitution Reactions: The benzyloxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Deprotection: TFA, HCl, or oxalyl chloride in methanol.
Oxidation: Potassium permanganate or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions include deprotected tryptophan derivatives, oxidized or reduced indole derivatives, and substituted tryptophan derivatives .
Applications De Recherche Scientifique
Boc-5-benzyloxy-d-tryptophan is widely used in scientific research, particularly in the fields of:
Mécanisme D'action
The mechanism of action of Boc-5-benzyloxy-d-tryptophan involves its interaction with specific molecular targets, such as enzymes and receptors. The Boc group provides stability during synthesis, while the benzyloxy group can enhance binding affinity to target molecules . The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Boc-5-benzyloxy-l-tryptophan: Similar structure but with the l-configuration of tryptophan.
Boc-5-benzyloxy-dl-tryptophan: A racemic mixture of both d- and l-forms.
Boc-5-phenylmethoxy-d-tryptophan: Similar structure with a phenylmethoxy group instead of a benzyloxy group.
Uniqueness
Boc-5-benzyloxy-d-tryptophan is unique due to its specific configuration (d-form) and the presence of both Boc and benzyloxy groups, which provide distinct chemical properties and biological activities compared to its analogs .
Propriétés
Formule moléculaire |
C23H26N2O5 |
|---|---|
Poids moléculaire |
410.5 g/mol |
Nom IUPAC |
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(5-phenylmethoxy-1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C23H26N2O5/c1-23(2,3)30-22(28)25-20(21(26)27)11-16-13-24-19-10-9-17(12-18(16)19)29-14-15-7-5-4-6-8-15/h4-10,12-13,20,24H,11,14H2,1-3H3,(H,25,28)(H,26,27)/t20-/m1/s1 |
Clé InChI |
HPOOZLUZMYIOFF-HXUWFJFHSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N[C@H](CC1=CNC2=C1C=C(C=C2)OCC3=CC=CC=C3)C(=O)O |
SMILES canonique |
CC(C)(C)OC(=O)NC(CC1=CNC2=C1C=C(C=C2)OCC3=CC=CC=C3)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



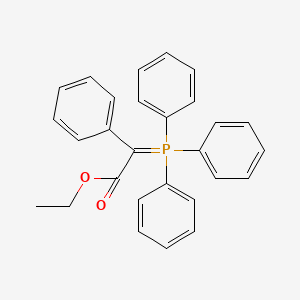
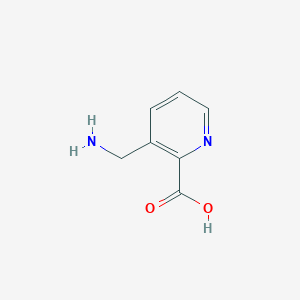
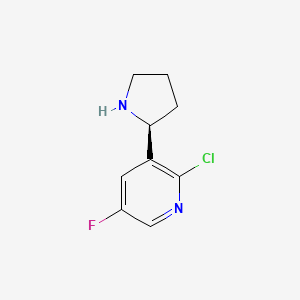
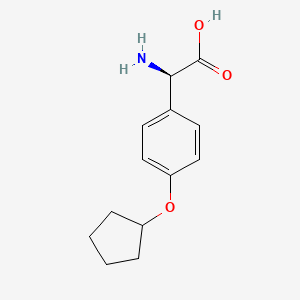


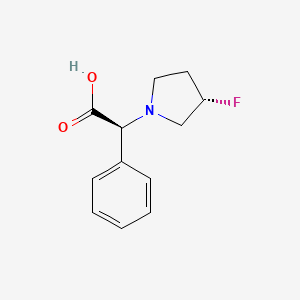
![Tetrasodium;[[4-[1-(4-hydroxyphenyl)-3-oxo-2-benzofuran-1-yl]phenoxy]-oxidophosphoryl] phosphate](/img/structure/B13029972.png)
![benzyl N-[(3R)-1-benzylazepan-3-yl]carbamate](/img/structure/B13029976.png)
![6-chloro-1-methyl-2-(methylthio)-1H-benzo[d]imidazole](/img/structure/B13029984.png)

![2-[2-(Trifluoromethyl)-1,3-thiazol-5-YL]ethanamine](/img/structure/B13029998.png)
![tert-butyl(7R,8S)-7,8-difluoro-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B13030002.png)
